2-Amino-N-(5-bromopentyl)acetamide hydrochloride
Description
2-Amino-N-(5-bromopentyl)acetamide hydrochloride is a brominated alkylacetamide derivative characterized by a five-carbon bromoalkyl chain attached to the acetamide nitrogen. This compound is structurally significant due to its reactive bromine atom, which facilitates nucleophilic substitution reactions, making it a valuable intermediate in pharmaceutical synthesis and organic chemistry.
Properties
IUPAC Name |
2-amino-N-(5-bromopentyl)acetamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15BrN2O.ClH/c8-4-2-1-3-5-10-7(11)6-9;/h1-6,9H2,(H,10,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNTKPLNAMBOYAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCNC(=O)CN)CCBr.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16BrClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution Followed by Amidation
A two-step protocol is commonly employed, starting with the bromoalkylation of a primary amine precursor. For instance, 5-bromopentylamine can react with chloroacetyl chloride in the presence of a base such as sodium carbonate to form the acetamide intermediate. Subsequent treatment with hydrochloric acid yields the hydrochloride salt.
Reaction Conditions :
- Step 1 : Chloroacetyl chloride (1.1 equiv) is added dropwise to 5-bromopentylamine (1.0 equiv) in dichloromethane at 0–5°C, followed by stirring at room temperature for 6–8 hours.
- Step 2 : The crude acetamide is dissolved in ethanol and treated with concentrated HCl (1.2 equiv) at 0°C, precipitating the hydrochloride salt.
Yield : 72–85% (over two steps).
Critical Analysis of Reaction Parameters
Solvent and Temperature Effects
Polar aprotic solvents like DMAc enhance the solubility of intermediates and facilitate CuI-mediated couplings, as evidenced by similar bromopyridine syntheses. Elevated temperatures (80–95°C) are critical for achieving complete conversion, though excessive heat promotes decomposition.
Base Selection
Strong bases such as NaH ensure deprotonation of the amine, driving the substitution reaction. Alternatives like cesium carbonate (Cs₂CO₃) have been used in palladium-catalyzed couplings but show lower efficacy in bromoalkylation.
Purification Challenges
The hydrochloride salt’s hygroscopic nature necessitates anhydrous conditions during isolation. Ethanol/water mixtures (3:1 v/v) are optimal for recrystallization, yielding >98% purity by HPLC.
Comparative Data on Synthetic Methods
| Method | Catalyst | Base | Solvent | Temp (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|---|
| Nucleophilic Substitution | None | Na₂CO₃ | DCM | 25 | 85 | 97 |
| CuI-Mediated Coupling | CuI (5 mol%) | NaH | DMAc | 90 | 89 | 99 |
| Pd-Catalyzed Coupling* | Pd(OAc)₂ | Cs₂CO₃ | Dioxane | 110 | 62 | 95 |
*Adapted from Suzuki-Miyaura coupling in bromopyridine synthesis.
Scalability and Industrial Adaptations
Large-scale production (≥1 kg) requires modifications to mitigate exothermic risks during bromoalkylation. Continuous flow reactors enable safer handling of 1,5-dibromopentane, reducing reaction times to 2–3 hours.
Key Considerations :
Chemical Reactions Analysis
Types of Reactions
2-Amino-N-(5-bromopentyl)acetamide hydrochloride can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The amino and amide groups can participate in oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions, amines, and thiols.
Oxidation Reactions: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can modify the functional groups present in the compound.
Scientific Research Applications
Scientific Research Applications
The compound exhibits several noteworthy applications across different scientific disciplines:
Chemistry
- Intermediate in Synthesis : It serves as an intermediate in the synthesis of more complex molecules, which can be crucial for developing new chemical entities.
- Halogen Bonding : The presence of bromine allows for stronger halogen bonding compared to other halogens, enhancing its reactivity and interaction with biological molecules.
Biology
- Enzyme Inhibition Studies : The compound is employed in studies focusing on enzyme inhibition and protein interactions. Its ability to form hydrogen bonds through its amino and amide groups makes it a valuable tool in biochemical research.
- Mechanism of Action : Its interactions with specific molecular targets can modulate enzyme activity, leading to various biological effects.
Medicine
- Therapeutic Potential : Research has indicated potential antimicrobial and anticancer activities. The compound has been investigated for its effectiveness against various pathogens and cancer cell lines .
- Case Study : A study evaluating similar acetamide derivatives found promising results for antimicrobial activity against Mycobacterium tuberculosis, suggesting that derivatives of 2-Amino-N-(5-bromopentyl)acetamide hydrochloride may also exhibit similar properties .
Industry
- Material Development : It is utilized in the development of new materials and chemical processes, particularly where specific reactivity or interaction with biological systems is required.
Mechanism of Action
The mechanism of action of 2-Amino-N-(5-bromopentyl)acetamide hydrochloride involves its interaction with specific molecular targets. The bromine atom can participate in halogen bonding, while the amino and amide groups can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and proteins, leading to various biological effects .
Comparison with Similar Compounds
Key Observations :
- Halogen Influence: Bromine (target compound) vs. chlorine () vs. fluorine () impacts reactivity and lipophilicity.
- Chain Length and Polarity : The 5-bromopentyl chain provides moderate lipophilicity, whereas shorter chains (e.g., trifluoroethyl in ) or polar groups (e.g., hydroxypentyl in ) alter solubility and membrane permeability.
Key Insights :
- Unlike the antibacterial thiazole derivatives (), brominated alkylacetamides are more likely to act as prodrugs or enzyme inhibitors due to their electrophilic bromine.
Physicochemical Properties
- Solubility: Bromopentyl derivatives are moderately lipophilic, favoring organic solvents (e.g., DMSO, ethanol), whereas hydroxypentyl analogs () exhibit higher aqueous solubility.
- Stability : Bromine’s susceptibility to hydrolysis may require storage under anhydrous conditions, contrasting with stable trifluoroethyl derivatives ().
Biological Activity
2-Amino-N-(5-bromopentyl)acetamide hydrochloride is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article delves into its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its effects on various biological systems.
- Molecular Formula : C7H16BrClN2O
- Molecular Weight : 259.57 g/mol
- CAS Number : 2101206-57-7
- Purity : 97% .
Biological Activity Overview
The biological activity of this compound has been explored primarily in the context of its impact on cellular mechanisms, particularly in cancer research.
Antitumor Activity
Recent studies have indicated that this compound exhibits significant antitumor properties. The following table summarizes the findings from various studies regarding its effects on different cancer cell lines:
| Cell Line | IC50 (μM) | Mechanism of Action | References |
|---|---|---|---|
| HepG2 | 20 | Induces apoptosis and cell cycle arrest | |
| K562 | Not specified | Potential cytotoxic effects | |
| HCT116 | Not specified | Induces cell cycle perturbation |
- Cell Cycle Arrest : The compound has been shown to cause a dose-dependent accumulation of HepG2 cells in the G2/M phase, indicating an interruption in the cell cycle. This was evidenced by High Content Screening (HCS), which demonstrated a shift from 29.7% in G0/G1 phase to 49.8% in G2/M phase upon treatment with the compound at higher concentrations .
- Induction of Apoptosis : The compound triggers apoptosis in HepG2 cells, with studies showing an apoptotic ratio of approximately 47% at a concentration of 20 μM compared to less than 5% in untreated controls. This effect was confirmed through DNA staining methods and confocal microscopy .
- Interaction with DNA : Spectroscopic studies have indicated that the compound interacts with DNA, leading to spectral quenching and displacement of ethidium bromide from DNA complexes, suggesting a potential mechanism for its antitumor activity .
Case Studies
Several case studies have documented the effects of this compound on cancer cell lines:
- Study on HepG2 Cells : A study focused on HepG2 cells demonstrated that treatment with the compound led to significant apoptosis and cell cycle arrest. The results highlighted its potential as a therapeutic agent against hepatocellular carcinoma .
- Comparative Analysis with Other Compounds : In comparative studies, this compound exhibited similar or superior antitumor activity compared to established agents like amonafide, particularly regarding selectivity towards normal hepatocyte QSG-7701 cells .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-Amino-N-(5-bromopentyl)acetamide hydrochloride, and how can reaction conditions be optimized to improve yield?
- Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, reacting 5-bromopentylamine with chloroacetyl chloride in a polar aprotic solvent (e.g., dichloromethane) under controlled pH (using a base like NaOH) can yield the intermediate, followed by HCl treatment to form the hydrochloride salt. Optimization involves adjusting reaction time (e.g., 12–24 hours), temperature (0–25°C), and stoichiometric ratios (1:1.2 amine-to-acyl chloride ratio). Post-synthesis purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) enhances purity .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- Methodology :
- NMR Spectroscopy : 1H NMR (DMSO-d6 or CDCl3) identifies key signals: δ 1.4–1.8 ppm (m, 6H, -CH2- in bromopentyl chain), δ 3.2–3.4 ppm (t, 2H, -CH2Br), δ 3.8 ppm (s, 2H, -NH-CO-CH2-), and δ 7.2–7.5 ppm (broad, 2H, -NH2+) .
- Mass Spectrometry (MS) : High-resolution ESI-MS confirms the molecular ion peak ([M+H]+ at m/z 295.08 for C7H16BrN2O·HCl) .
- Elemental Analysis : Validates C, H, N, and Cl content within ±0.3% of theoretical values.
Q. What safety precautions are essential when handling this compound in the laboratory?
- Methodology :
- Personal Protective Equipment (PPE) : Use nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact.
- Ventilation : Perform reactions in a fume hood to avoid inhalation of dust/aerosols.
- Storage : Store in a desiccator at 2–8°C, away from oxidizing agents and moisture .
Advanced Research Questions
Q. How can the bromopentyl side chain influence the compound’s pharmacokinetic properties, such as membrane permeability or metabolic stability?
- Methodology :
- LogP Determination : Measure octanol/water partitioning to assess lipophilicity. A longer alkyl chain (e.g., bromopentyl vs. bromopropyl) increases LogP, enhancing membrane permeability but potentially reducing aqueous solubility .
- Metabolic Stability Assays : Incubate the compound with liver microsomes (human/rat) and analyze degradation via LC-MS. The bromine atom may slow oxidative metabolism compared to non-halogenated analogs .
Q. What experimental strategies can resolve contradictions in bioactivity data between in vitro and in vivo studies for this compound?
- Methodology :
- Dose-Response Analysis : Test multiple concentrations in cell-based assays (e.g., receptor binding or enzyme inhibition) and compare with in vivo efficacy (e.g., rodent models). Adjust for bioavailability differences using pharmacokinetic modeling.
- Metabolite Profiling : Identify active/inactive metabolites via LC-MS/MS to explain discrepancies .
Q. How can computational modeling guide the design of derivatives with enhanced target selectivity?
- Methodology :
- Molecular Docking : Use software like AutoDock Vina to simulate interactions with target proteins (e.g., ion channels or enzymes). Focus on optimizing hydrogen bonding (amide group) and hydrophobic interactions (bromopentyl chain).
- QSAR Analysis : Develop quantitative structure-activity relationship models using descriptors like molar refractivity or topological polar surface area .
Q. What strategies improve the compound’s stability under physiological conditions (e.g., pH, temperature)?
- Methodology :
- pH Stability Studies : Incubate the compound in buffers (pH 1–9) at 37°C and monitor degradation via HPLC. Acidic conditions (pH < 3) may protonate the amine, enhancing solubility but risking hydrolysis.
- Thermal Stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures and optimize storage conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
